molecular formula C18H26N2O4 B8792028 2-(4-Boc-piperazinyl)-2-(2-methylphenyl)acetic acid CAS No. 444893-65-6

2-(4-Boc-piperazinyl)-2-(2-methylphenyl)acetic acid

Cat. No. B8792028
M. Wt: 334.4 g/mol
InChI Key: KYHFHVGCLGBYNZ-UHFFFAOYSA-N
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Patent
US07169777B2

Procedure details

To 4-(Ethoxycarbonyl-o-tolyl-methyl)-piperazine-1-carboxylic acid tert-butyl ester (152) (0.83 g, 2.27 mmol) in EtOH (10 mL) was added NaOH (0.46 g, 11.38 mmol) and the mixture stirred at room temperature for 18 h. The reaction mixture was then concentrated to dryness. The resulting residue was taken up in H2O (100 mL) and acidified (pH=4–6) with 25% KHSO4, and the desired acid was extracted into EtOAc (100 mL). The organic phase was washed with H2O (100 mL) and brine (100 mL) and concentrated to dryness yielding 0.66 g (86%) pure product.
Name
4-(Ethoxycarbonyl-o-tolyl-methyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([CH:14]([C:22]([O:24]CC)=[O:23])[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[CH3:21])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+]>CCO>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][N:11]([CH:14]([C:22]([OH:24])=[O:23])[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[CH3:21])[CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
4-(Ethoxycarbonyl-o-tolyl-methyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
0.83 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(C1=C(C=CC=C1)C)C(=O)OCC
Name
Quantity
0.46 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated to dryness
EXTRACTION
Type
EXTRACTION
Details
the desired acid was extracted into EtOAc (100 mL)
WASH
Type
WASH
Details
The organic phase was washed with H2O (100 mL) and brine (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(C1=C(C=CC=C1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.66 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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